N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide
Beschreibung
N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is a heterocyclic organic compound featuring a fused furopyridine core with a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group at position 2 and a pivalamide (2,2-dimethylpropanamide) substituent at position 5. This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the TBDMS group’s stability under acidic and basic conditions .
Eigenschaften
IUPAC Name |
N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3Si/c1-18(2,3)17(22)21-14-9-10-20-15-11-13(24-16(14)15)12-23-25(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUGADYQQZQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674083 | |
| Record name | N-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-37-8 | |
| Record name | N-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is a synthetic compound with potential biological activity. It falls within the category of heterocyclic compounds and is characterized by its unique structural features, including a furo[3,2-b]pyridine core and a tert-butyldimethylsilyloxy group. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H30N2O3Si
- Molecular Weight : 366.53 g/mol
- CAS Number : 247098-18-6
- LogP : 2.83620 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that compounds containing furo[3,2-b]pyridine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of furo[3,2-b]pyridine can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays against several cancer cell lines.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which play critical roles in cell signaling and cancer progression. The exact mechanisms are still under investigation but suggest a potential for therapeutic applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Enzyme Inhibition | Identified as a moderate inhibitor of protein kinase activity, affecting downstream signaling pathways. |
| Study 3 | Toxicity Assessment | Evaluated for cytotoxic effects on normal human cell lines; showed selective toxicity towards cancer cells with minimal effects on normal cells. |
The biological activity of this compound is believed to involve several key mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the cell cycle progression, particularly at the G1/S checkpoint.
- Signal Transduction Modulation : By inhibiting specific kinases, the compound alters critical signaling pathways that regulate cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Modifications
Trimethylsilyl (TMS) Analog
- Compound : N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide (CAS 1142192-62-8)
- Molecular Formula : C₁₅H₂₂N₂O₂Si
- Key Difference : Replaces TBDMS with a trimethylsilyl (TMS) group.
- Impact : Reduced steric bulk compared to TBDMS, leading to lower thermal and hydrolytic stability. The TMS group is more susceptible to cleavage under mildly acidic conditions, making it less suitable for multi-step syntheses requiring prolonged protection .
Hydroxymethyl Derivative
- Compound : N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)pivalamide (CAS 1171920-26-5)
- Molecular Formula : C₁₄H₁₆N₂O₃
- Key Difference : Replaces the TBDMS group with a free hydroxymethyl (-CH₂OH) group.
- Impact : Increased polarity and reactivity, enabling direct participation in coupling or oxidation reactions. However, the absence of protection limits its utility in environments requiring hydroxyl group stability .
Halogen-Substituted Analogs
Bromo-Substituted Analog
- Compound : N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide (CAS 1171920-45-8)
- Molecular Formula : C₁₉H₂₉BrN₂O₃Si
- Key Difference : Incorporates a bromine atom at position 6 of the furopyridine ring.
- This analog is pivotal in synthesizing biaryl structures for drug discovery .
Chloro-Substituted Pyridine Derivatives
- Compound : N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide (CAS 1203499-53-9)
- Molecular Formula : C₂₂H₃₈ClN₃O₂Si
- Key Difference : Replaces the furopyridine core with a chloropyridine scaffold.
- Impact : The chloro group acts as an electron-withdrawing substituent, altering electronic properties and directing regioselectivity in cross-coupling reactions. This derivative is valuable in agrochemical and pharmaceutical intermediates .
Functional Group Variations
Pyrrolidine-Modified Analogs
- Compound : N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide (CAS 1228665-70-0)
- Molecular Formula : C₁₉H₃₄N₂O₂Si
- Key Difference : Introduces a pyrrolidine ring with a TBDMS-protected hydroxymethyl chain.
Iodo-Substituted Derivatives
- Compound : N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide (CAS 1186310-88-2)
- Molecular Formula : C₁₅H₂₁IN₂O₂Si
- Key Difference : Substitutes iodine at position 6 with a TMS-protected hydroxymethyl group.
- Impact : Iodine’s large atomic radius facilitates radical or nucleophilic substitution reactions, enabling access to complex heterocycles in medicinal chemistry .
Comparative Data Tables
Table 1: Structural and Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
